molecular formula C15H20O2 B156103 (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol CAS No. 1618-84-4

(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol

Cat. No.: B156103
CAS No.: 1618-84-4
M. Wt: 232.32 g/mol
InChI Key: KOUSZLSRRSPESN-ZKNHQXDVSA-N
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Description

Beta-Dihydrolindenenol: is a chemical compound with the molecular formula C₁₅H₂₄O. It is a naturally occurring sesquiterpene alcohol found in various plant species. This compound is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a farnesyl alcohol derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, this compound can be produced through the extraction of natural sources followed by purification. The extraction process involves the use of organic solvents to isolate the compound from plant materials. The crude extract is then subjected to chromatographic techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Beta-Dihydrolindenenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Beta-Dihydrolindenenol can participate in substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of beta-Dihydrolindenone.

    Reduction: Formation of dihydro-(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol.

    Substitution: Formation of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol esters or ethers.

Scientific Research Applications

Beta-Dihydrolindenenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a model compound for studying cyclopropane ring chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Beta-Dihydrolindenenol is used in the fragrance industry due to its pleasant aroma and in the synthesis of flavoring agents.

Mechanism of Action

The mechanism of action of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity. The exact molecular targets and pathways are still under investigation, but it is believed that this compound affects multiple signaling pathways to exert its effects.

Comparison with Similar Compounds

    Alpha-Dihydrolindenenol: Similar structure but differs in the position of the hydroxyl group.

    Gamma-Dihydrolindenenol: Another isomer with a different arrangement of the cyclopropane ring.

    Beta-Dihydrolindenone: The oxidized form of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol.

Uniqueness: Beta-Dihydrolindenenol is unique due to its specific cyclopropane-indene structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1618-84-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol

InChI

InChI=1S/C15H20O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,8-10,13-14,16H,4-5H2,1-3H3/t8-,9+,10+,13+,14-,15-/m0/s1

InChI Key

KOUSZLSRRSPESN-ZKNHQXDVSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@H]2[C@]3([C@H]1[C@H](C4=C(C3)OC=C4C)O)C

SMILES

CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C

Canonical SMILES

CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C

Origin of Product

United States

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